molecular formula C18H20ClNO5S B12775335 Mesyloxybenzyl methoxyethyl chlorobenzamide CAS No. 853081-53-5

Mesyloxybenzyl methoxyethyl chlorobenzamide

Cat. No.: B12775335
CAS No.: 853081-53-5
M. Wt: 397.9 g/mol
InChI Key: PPBFOAXFZHLGER-UHFFFAOYSA-N
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Description

Mesyloxybenzyl methoxyethyl chlorobenzamide is a synthetic compound known for its anti-inflammatory and anti-bacterial properties. It is commonly used in cosmetic products to reduce skin redness and irritation, and to calm and soothe the skin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mesyloxybenzyl methoxyethyl chlorobenzamide involves several steps, starting with the preparation of the benzyl alcohol derivative. This is followed by the introduction of the methoxyethyl group and the chlorobenzamide moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and quality control.

Chemical Reactions Analysis

Types of Reactions

Mesyloxybenzyl methoxyethyl chlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

Mesyloxybenzyl methoxyethyl chlorobenzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of mesyloxybenzyl methoxyethyl chlorobenzamide involves its interaction with molecular targets in the skin. It exerts its effects by reducing inflammation and bacterial growth, thereby calming irritated skin and reducing redness. The exact molecular pathways involved are still under investigation, but it is believed to modulate the activity of inflammatory mediators and bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

    Benzyl alcohol derivatives: Similar in structure and used for their aromatic properties.

    Methoxyethyl compounds: Known for their solubility and reactivity in organic synthesis.

    Chlorobenzamide derivatives: Used for their anti-bacterial and anti-inflammatory properties.

Uniqueness

Mesyloxybenzyl methoxyethyl chlorobenzamide stands out due to its unique combination of functional groups, which confer both anti-inflammatory and anti-bacterial properties. This makes it particularly valuable in cosmetic and therapeutic applications where both properties are desired .

Properties

CAS No.

853081-53-5

Molecular Formula

C18H20ClNO5S

Molecular Weight

397.9 g/mol

IUPAC Name

[3-[[(4-chlorobenzoyl)-(2-methoxyethyl)amino]methyl]phenyl] methanesulfonate

InChI

InChI=1S/C18H20ClNO5S/c1-24-11-10-20(18(21)15-6-8-16(19)9-7-15)13-14-4-3-5-17(12-14)25-26(2,22)23/h3-9,12H,10-11,13H2,1-2H3

InChI Key

PPBFOAXFZHLGER-UHFFFAOYSA-N

Canonical SMILES

COCCN(CC1=CC(=CC=C1)OS(=O)(=O)C)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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